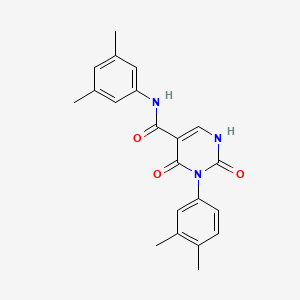![molecular formula C24H28N2O5 B11293953 6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11293953.png)
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furochromen core, multiple methyl groups, and a piperazine derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one involves several steps. One common synthetic route includes the following steps:
Formation of the furochromen core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine derivative can be introduced through a nucleophilic substitution reaction, where the piperazine ring is reacted with an appropriate electrophile.
Acetylation: The acetyl group can be introduced by reacting the piperazine derivative with acetic anhydride or acetyl chloride under suitable conditions.
Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, using techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or nitro groups can be introduced or replaced.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of larger, more complex molecules.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:
3-(4-acetylpiperazin-1-yl)propanoic acid: This compound shares the piperazine moiety but lacks the furochromen core, making it less complex and potentially less versatile in its applications.
7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one: This compound has a similar structure but includes a methoxyphenyl group, which may alter its chemical and biological properties.
9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one:
The uniqueness of this compound lies in its combination of functional groups and structural features, which contribute to its diverse range of applications and potential biological activities.
Propriétés
Formule moléculaire |
C24H28N2O5 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
6-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-2,3,5,9-tetramethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H28N2O5/c1-13-16(4)30-22-15(3)23-20(12-19(13)22)14(2)18(24(29)31-23)6-7-21(28)26-10-8-25(9-11-26)17(5)27/h12H,6-11H2,1-5H3 |
Clé InChI |
NZVXBQTYOHDAKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C(=O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one](/img/structure/B11293870.png)
![2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11293871.png)
![9,9-dimethyl-3-(piperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B11293875.png)

![5-ethoxy-2-{[4-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11293904.png)
![N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11293911.png)
![5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11293914.png)
![1-(3,4-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11293929.png)
![4H-[1,2,4]Triazolo[4,3-a]quinazolin-5-one, 4-benzyl-1-(1H-indol-3-yl)-](/img/structure/B11293932.png)
![N-[4-(1H-indol-3-yl)butan-2-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11293934.png)
![6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11293937.png)
![N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylacetamide](/img/structure/B11293939.png)
![1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11293946.png)
![2-Bromo-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B11293957.png)
